molecular formula C19H19N3O2 B2495455 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide CAS No. 891126-32-2

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Cat. No.: B2495455
CAS No.: 891126-32-2
M. Wt: 321.38
InChI Key: UFMFWPNZBYYUDG-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core flanked by dimethyl-substituted aromatic systems. This specific architecture is of significant interest in medicinal chemistry and chemical biology, as the 1,3,4-oxadiazole scaffold is a privileged structure known to exhibit a wide range of biological activities. Compounds featuring this heterocycle are frequently investigated as key scaffolds in the development of enzyme inhibitors, particularly targeting proteins involved in signaling pathways and disease progression. Researchers can utilize this compound as a critical intermediate or a core structural motif in the synthesis of novel chemical libraries for high-throughput screening campaigns. Its well-defined structure, featuring distinct hydrophobic regions, also makes it a valuable candidate for biophysical binding studies, such as investigating interactions with protein targets using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Furthermore, its potential application lies in the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets, paving the way for the development of new chemical probes and lead compounds in pharmacological research https://www.chemspider.com/Chemical-Structure.26237589.html . This product is intended for research purposes only by trained professionals.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-6-8-15(14(4)9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)5-7-13(16)3/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMFWPNZBYYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 2,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound may inhibit the activity of enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. Additionally, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of bacterial cell walls or proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name/ID Substituents on Oxadiazole Ring Amide/Functional Group Molecular Formula Molecular Weight (g/mol)
Target Compound 2,5-Dimethylphenyl 2,4-Dimethylbenzamide C₁₉H₁₉N₃O₂* ~321.38
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) Thiazole-methyl-sulfanyl Propanamide (2,4-dimethylphenyl) C₁₇H₁₉N₅O₂S₂ 389
4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) 2,5-Dimethylphenyl Benzyl(methyl)amino-benzaldehyde C₂₆H₂₅N₃O₂ 411.50
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide Indole-propyl-sulfanyl Butanamide (2,4-dimethylphenyl) C₂₅H₂₇N₅O₂S 469.58
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 5-Chlorothiophen-2-yl Dipropylsulfamoyl-benzamide C₂₀H₂₂ClN₅O₃S₂ 487.99

Notes:

  • Lipophilicity : The target compound’s dual dimethyl substitution likely increases lipophilicity compared to sulfamoyl () or thiazole-containing analogs (), which may improve membrane permeability but reduce aqueous solubility.

Physical Properties

  • Melting Points : Analogs with methyl substitutions (e.g., 7e in ) exhibit melting points between 134–178°C, while benzaldehyde derivatives (e.g., 5h in ) are reported as oils. The target compound’s solid-state properties are inferred to align with methyl-rich analogs (~150–180°C).
  • Spectral Data :
    • IR : Expected C=O (amide I) stretch ~1650–1680 cm⁻¹ and oxadiazole ring vibrations ~950–1250 cm⁻¹, consistent with analogs in and .
    • NMR : Aromatic protons in dimethyl groups resonate at δ 2.2–2.5 ppm (¹H), while oxadiazole-linked carbons appear near δ 160–165 ppm (¹³C).

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an oxadiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H24N3O3C_{23}H_{24}N_{3}O_{3} and a molecular weight of approximately 396.45 g/mol. The structural representation includes an oxadiazole moiety linked to a dimethylbenzamide group, which contributes to its biological reactivity.

PropertyValue
Molecular FormulaC23H24N3O3
Molecular Weight396.45 g/mol
CAS Number891125-44-3

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant inhibition of various cancer cell lines. A study involving a related oxadiazole compound demonstrated its ability to inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancer models .

Case Study: RET Kinase Inhibition

  • Compound : I-8 (related oxadiazole derivative)
  • Activity : Strong inhibition of RET kinase
  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), NCI-H358 (lung cancer)
  • IC50 Values :
    • A549: IC50=6.75±0.19μM\text{IC}_{50}=6.75\pm 0.19\mu M
    • HCC827: IC50=6.26±0.33μM\text{IC}_{50}=6.26\pm 0.33\mu M
    • NCI-H358: IC50=6.48±0.11μM\text{IC}_{50}=6.48\pm 0.11\mu M

These results indicate that the compound exhibits promising antitumor activity and warrants further investigation into its mechanism of action.

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial properties. Preliminary screenings suggest that these compounds exhibit activity against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

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